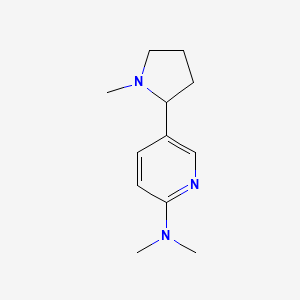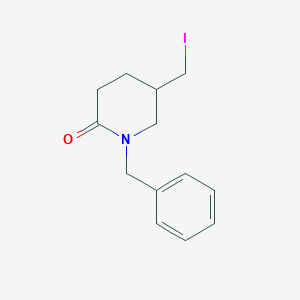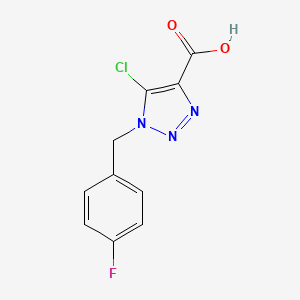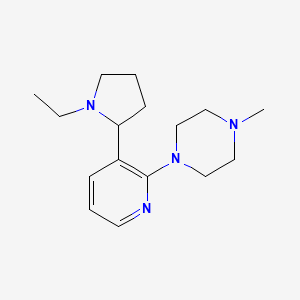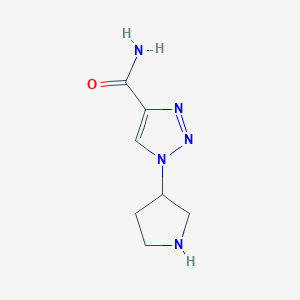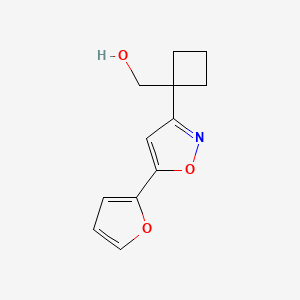
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound features a unique structure that includes a furan ring, an isoxazole ring, and a cyclobutyl group attached to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . The furan ring can be introduced through various methods, including the reaction of furans with electrophiles or nucleophiles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. standard organic synthesis techniques involving the use of high-purity reagents and controlled reaction conditions are likely employed to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid, while reduction of the isoxazole ring can produce different isoxazoline derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
Isoxazoline derivatives: Reduced forms of the isoxazole ring.
Furan derivatives: Compounds with similar furan ring structures.
Uniqueness
(1-(5-(Furan-2-yl)isoxazol-3-yl)cyclobutyl)methanol is unique due to its combination of a furan ring, an isoxazole ring, and a cyclobutyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
[1-[5-(furan-2-yl)-1,2-oxazol-3-yl]cyclobutyl]methanol |
InChI |
InChI=1S/C12H13NO3/c14-8-12(4-2-5-12)11-7-10(16-13-11)9-3-1-6-15-9/h1,3,6-7,14H,2,4-5,8H2 |
InChI-Schlüssel |
PGTRNEADUAWTPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C2=NOC(=C2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


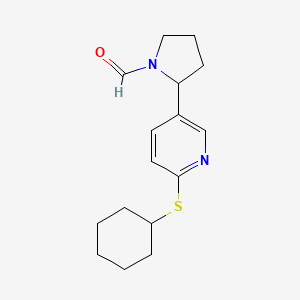
![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)


